molecular formula C10H9ClO4 B2988532 2-(4-Chlorophenyl)succinic acid CAS No. 58755-91-2

2-(4-Chlorophenyl)succinic acid

Cat. No. B2988532
CAS RN: 58755-91-2
M. Wt: 228.63
InChI Key: AGFXJIDIVHRKCA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)succinic acid is a chemical compound with the molecular formula C10H9ClO4 . It is a derivative of succinic acid, where one of the hydrogen atoms from the methylene group is replaced by a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)succinic acid consists of a succinic acid backbone with a 4-chlorophenyl group attached. The InChI code for this compound is 1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “2-(4-Chlorophenyl)succinic acid”. However, the available information is limited and primarily focuses on its use in enantioseparation by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector . This process is significant in the field of analytical chemistry , particularly in the separation of enantiomers, which is crucial for pharmaceuticals and other industries where the chirality of molecules can affect their function.

Another mention is its availability for purchase for proteomics research , indicating its use in the study of proteins.

properties

IUPAC Name

2-(4-chlorophenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFXJIDIVHRKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)succinic acid

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